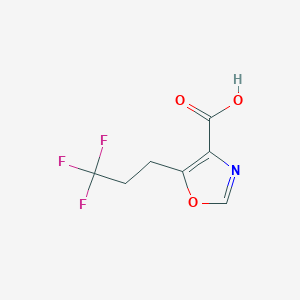

5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid

CAS No.: 1375248-22-8

Cat. No.: VC2570020

Molecular Formula: C7H6F3NO3

Molecular Weight: 209.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1375248-22-8 |

|---|---|

| Molecular Formula | C7H6F3NO3 |

| Molecular Weight | 209.12 g/mol |

| IUPAC Name | 5-(3,3,3-trifluoropropyl)-1,3-oxazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C7H6F3NO3/c8-7(9,10)2-1-4-5(6(12)13)11-3-14-4/h3H,1-2H2,(H,12,13) |

| Standard InChI Key | CDWNXJFAWVEXAG-UHFFFAOYSA-N |

| SMILES | C1=NC(=C(O1)CCC(F)(F)F)C(=O)O |

| Canonical SMILES | C1=NC(=C(O1)CCC(F)(F)F)C(=O)O |

Introduction

5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid is a complex organic compound belonging to the class of heterocyclic compounds, specifically oxazoles. It features a unique trifluoropropyl substituent attached to an oxazole ring, which imparts significant chemical properties due to the electronegativity of fluorine atoms. The molecular formula of this compound is C₇H₆F₃NO₃, with a molecular weight of approximately 209.12 g/mol .

Key Structural Data:

-

Molecular Formula: C₇H₆F₃NO₃

-

Molecular Weight: 209.12 g/mol

-

CAS Number: 1375248-22-8

-

SMILES: C1=NC(=C(O1)CCC(F)(F)F)C(=O)O

Synthesis Methods

The synthesis of 5-(3,3,3-Trifluoropropyl)-1,3-oxazole-4-carboxylic acid typically involves the reaction of 3,3,3-trifluoropropylamine with an appropriate oxazole precursor. This process often requires a base such as sodium hydride and a solvent like dimethylformamide (DMF) to facilitate the formation of the oxazole ring.

Applications and Research Findings

This compound is recognized for its potential in scientific research and industrial applications, including pharmaceuticals and agrochemicals. Preliminary studies suggest that it may interact with enzymes such as N-Acetyl-D-neuraminic acid aldolase, potentially affecting cellular functions like oxidative stress response and inflammatory pathways.

Potential Applications:

-

Pharmaceuticals: As a building block in medicinal chemistry due to its structural versatility.

-

Agrochemicals: Utilized in the development of new pesticides or herbicides.

-

Biological Studies: Investigated for its effects on enzyme activity and metabolic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume